Journal Name:ACS Nano
Journal ISSN:1936-0851
IF:17.1
Journal Website:http://pubs.acs.org/journal/ancac3
Year of Origin:2007
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1290
Publishing Cycle:Monthly
OA or Not:Not
ACS Nano ( IF 17.1 ) Pub Date: 2023-07-24 , DOI: 10.1134/s1070428023050160
AbstractPyrazole and oxadiazole are pharmacologically important heterocyclic cores. Nowadays, these cores are present in a great variety of therapeutics, such as the antipsychotic CDPPB, antidepressant Fezolamide, antiphlogistic Celecoxib, H2-receptor agonist Betazole, HIV integrase inhibitor Reltregravir, antiretroviral Zibotenten, antibacterial Furamizole, antihypertensives tiodazosin and nesapidil, etc. In this review, we describe some synthetic approaches to pyrazole and oxadiazole derivatives along with their pharmacological activities. The review also covers the synthesis of heterocyclic composed of a pyrazole ring fused with an oxadiazole ring.
ACS Nano ( IF 17.1 ) Pub Date: 2023-05-10 , DOI: 10.1134/s107042802303020x
AbstractA series of 2-substituted benzimidazole and benzothiazole derivatives were synthesized by condensation of aldehydes with o-phenylenediamine and 2-aminobenzenethiol, respectively, using a catalytic amount of wet zinc ferrite under solvent-free conditions. The characteristic features of the new protocol are clean reaction profile and the use of inexpensive and environmentally friendly catalyst. The method is operationally simple and applicable to aliphatic, aromatic, and heteroaromatic aldehydes without significant differences.
ACS Nano ( IF 17.1 ) Pub Date: 2023-05-10 , DOI: 10.1134/s1070428023030193
AbstractConsidering the green nature, biocompatibility, novelty, ease of preparation, and unique properties of vitamin-functionalized nanocatalysts, various vitamins have been supported on various nanosupports to be utilized as heterogeneous catalysts. Due to the novelty and synergistic effect of nanocatalysis and organocatalysis, vitamin-functionalized nanocatalysts have been used in various organic reactions, including C–C coupling, oxidation, multicomponent reactions, etc. These heterogeneous nanocatalysts provide chemists with various advantages such as low catalyst loading, nontoxic and easy-to-handle catalyst, shorter reaction time, high yield, elimination of by-products, avoidance of hazardous organic solvents, and easy workup.
ACS Nano ( IF 17.1 ) Pub Date: 2023-06-23 , DOI: 10.1134/s1070428023040085
AbstractAlkaline hydrolysis of 6-tert-butyl 8-ethyl 7-amino-3-tert-butyl-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6,8-dicarboxylate gave the corresponding 8-carboxylic acid, and treatment of the latter with butyl bromide or N-bromosuccinimide in the presence of triethylamine resulted in decarboxylation with simultaneous alkylation at N1, or C2–O or bromination at the 8-position, respectively. Diazotization of 7-amino-3-tert-butyl-8-R1-2-R2O-pyrrolo[1,2-b][1,2,4]triazine-6-carboxylates afforded 7-azido (R1 = Br, CO2Et; R1 = H, Bu) and 7-unsubstituted (R1 = Br, CN; R2 = Bu, CH2CO2Et, CH2Boc) derivatives, and 1,3-dipolar cycloaddition of the 7-azido derivative and diethyl acetylenedicarboxylate produced 7-(1H-1,2,3-triazol-1-yl)pyrrolo[1,2-b][1,2,4]triazine-6,8-dicarboxylate. The structure of the synthesized compounds was confirmed by spectroscopic and X-ray diffraction data, and their antimicrobial activity was evaluated.
ACS Nano ( IF 17.1 ) Pub Date: 2023-06-23 , DOI: 10.1134/s1070428023040243
AbstractPhospho sulfonic acid (PSA) is a highly effective and environmentally benign catalyst for the production of biodiesel through the esterification of long-chain fatty acids at room temperature. The suitable features of this novel catalytic methodology include sustainability, effectiveness, facile workup procedure, and economic viability. The catalyst can be reused 7 times without significant loss of catalytic activity, indicating the potential of sulfonated diammonium hydrogen phosphate in many chemical reactions.
ACS Nano ( IF 17.1 ) Pub Date: 2023-06-23 , DOI: 10.1134/s107042802304019x
AbstractAn operationally convenient microwave-enhanced IBX-mediated one-pot multicomponent reaction has been proposed for the preparation of hexahydrohydoquinoline derivatives from benzyl alcohols, cyclic 1,3-diketones, ammonium acetate, and ethyl acetoacetate. The reaction is likely to involve the oxidation of benzyl alcohol into benzaldehyde and sequential reactions with other components. o-Iodoxybenzoic acid, a readily available hypervalent iodine(V) reagent, was found to be highly effective for this transformation under eco-friendly environment. Various substituted hexahydroquinoline derivatives were produced in 10 min in up to 96% yield.
ACS Nano ( IF 17.1 ) Pub Date: 2023-05-10 , DOI: 10.1134/s1070428023030028
AbstractA one-pot chemo-, regio-, and stereoselective synthesis of 1-[(Z)-acylethenyl)-4-{(E)-[(Z)-acylethenyl]imino}-1,4-dihydroquinolines with high yields (66–98%) via reaction of 4-aminoquinoline with alkynones in the system KOH/H2O/MeCN has been developed.
ACS Nano ( IF 17.1 ) Pub Date: 2023-07-24 , DOI: 10.1134/s1070428023050056
AbstractThe electron ionization mass spectra of previously unknown N-(5-aminothiophen-2-yl)thioureas obtained in one preparative step from propargylamines and isothiocyanates were studied for the first time, and the main fragmentation patterns of these compounds were revealed. All the thienylthioureas studied form a molecular ion (Irel 7–61%), whose common fragmentation pathway {except for N-[5-(diethylamino)thiophen-2-yl]-N,N'-diphenylthiourea} is the cleavage of the R1N–C(=S) bond to form an intense [M – R2NHCS]+ ion peak (Irel 35–85%). The main fragmentation pathway of the molecular ions of N-[5-(diethylamino)thiophen-2-yl]-N,N'-diphenylthiourea is associated with the opening of the thiophene ring by the C2–S and C4–C5 bonds. N-[5-(Pyrrolidin-1-yl)thiophen-2-yl]- and N-[5-(piperidin-1-yl)thiophen-2-yl]thioureas characteristically undergo intense specific rearrangements that reveal themselves in the occurrence of unexpected primary fragmentation pathways of the molecular ions, the main of which is the elimination of an N,N'-dimethylcarbodiimide molecule.
ACS Nano ( IF 17.1 ) Pub Date: 2023-07-24 , DOI: 10.1134/s1070428023050020
AbstractThe alkylation of (4-fluorophenyl)acetonitrile with dibrompentane and 2,2'-dichlorodiethyl ether gave the corresponding nitriles, which were reduced with lithium aluminium hydride to obtain [1-(4-fluorophenyl)cyclohexyl]- and [1-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]methanamines. Treatment of the latter products with aryloxymethyloxiranes substituted in the aromatic ring resulted in the synthesis of. Some of the synthesized aryloxypropanolamines were transformed into the corresponding oxazolidines under the action of formalin.
ACS Nano ( IF 17.1 ) Pub Date: 2023-07-24 , DOI: 10.1134/s107042802305024x
Abstract(4-Methoxyphenyl)di(pyrrolidin-1-yl)phosphine sulfides were synthesized by the reaction of Lausson’s reagent with cyclic amines. It was shown for the first time that phosphine sulfides react with arenesulfonyl azides in 1,4-dioxane under reflux with the elimination of nitrogen and elemental sulfur to form previously unknown dicycloaminophosphoranylidene sulfonamides.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.40 | 247 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://acs.manuscriptcentral.com/acs
- Submission Guidelines
- https://publish.acs.org/publish/author_guidelines?coden=ancac3
- Submission Template
- https://pubs.acs.org/page/ancac3/submission/authors.html
- Reference Format
- https://endnote.com/downloads/styles/
- Collection Carrier
- Articles Reviews Perspectives Conversations Nano Focus Letters to the editors